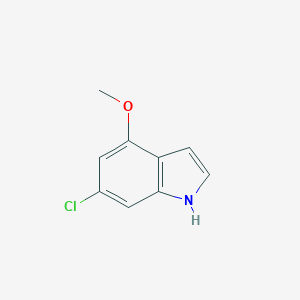

6-chloro-4-methoxy-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-9-5-6(10)4-8-7(9)2-3-11-8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATCRGBXBABPDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372084 | |

| Record name | 6-chloro-4-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117970-23-7 | |

| Record name | 6-chloro-4-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-chloro-4-methoxy-1H-indole

Introduction

6-chloro-4-methoxy-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and drug development. As a heterocyclic aromatic compound, its unique electronic and structural properties make it a valuable scaffold for synthesizing novel therapeutic agents. Understanding the fundamental physical properties of this molecule is a critical prerequisite for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the key physical characteristics of this compound, detailed methodologies for their determination, and expert insights into the interpretation of analytical data. It is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's physicochemical profile.

Core Physicochemical Properties

The primary physical and chemical properties of this compound are summarized below. These values are compiled from various chemical supplier databases and computational predictions. It is crucial for researchers to independently verify these properties on their specific batch of material, as purity can significantly influence these measurements.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈ClNO | [1][2][3] |

| Molecular Weight | 181.62 g/mol | [1][2][3] |

| CAS Number | 117970-23-7 | [1][2][3] |

| Appearance | Beige Crystalline Solid | [2] |

| Melting Point | 45 °C | [2] |

| Boiling Point | 333.9 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Chloroform | |

| pKa | 16.32 ± 0.30 (Predicted, N-H acidity) | |

| XLogP3 | 2.6 (Predicted) | [1][2] |

Structural and Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While publicly available experimental spectra for this specific molecule are scarce, this section outlines the expected spectral characteristics based on its structure and data from closely related analogs. It also provides standardized protocols for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectrum (CDCl₃, 500 MHz):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methoxy protons.

-

N-H Proton: A broad singlet is anticipated around δ 8.0-8.5 ppm. The chemical shift and broadness are highly dependent on concentration and solvent.

-

Aromatic Protons:

-

The indole C2 and C3 protons will appear as doublets of doublets or triplets between δ 6.5 and 7.5 ppm.

-

The C5 and C7 protons on the benzene ring will appear as doublets. Due to the substitution pattern, H-5 (adjacent to the methoxy group) and H-7 (adjacent to the chloro group) will have distinct chemical shifts, likely in the δ 6.7-7.2 ppm range.

-

-

Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8-4.0 ppm, corresponding to the three equivalent protons of the methoxy group.

Predicted ¹³C NMR Spectrum (CDCl₃, 125 MHz):

The carbon NMR will show nine distinct signals.

-

Indole Carbons: C2 and C3 will be in the δ 100-125 ppm region. C3a and C7a (the bridgehead carbons) will be in the δ 125-140 ppm range.

-

Benzene Ring Carbons:

-

C4 (-OCH₃): The carbon bearing the methoxy group will be significantly shielded, appearing around δ 150-155 ppm.

-

C6 (-Cl): The carbon bearing the chlorine atom will be found around δ 115-125 ppm.

-

C5 and C7 will appear in the aromatic region, with their shifts influenced by the adjacent substituents.

-

-

Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 55-60 ppm.

Experimental Protocol: NMR Sample Preparation and Analysis

The choice of solvent and sample concentration is critical for acquiring high-quality NMR data. Chloroform-d (CDCl₃) is a suitable solvent due to the compound's known solubility.

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1]

-

Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire data with a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve adequate signal-to-noise.

-

-

Self-Validation: The internal standard (TMS) provides a reference point (0.00 ppm) for accurate chemical shift calibration. The expected number of signals and their multiplicities should match the known structure.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies characteristic functional groups within the molecule.

Predicted IR Spectrum (KBr Pellet):

-

N-H Stretch: A sharp peak around 3400-3300 cm⁻¹, characteristic of the indole N-H bond.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the methoxy group will be just below 3000 cm⁻¹ (approx. 2950-2850 cm⁻¹).

-

C=C Stretches: Aromatic ring stretching vibrations will produce several peaks in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A strong, characteristic peak for the aryl-alkyl ether linkage of the methoxy group is expected in the 1275-1200 cm⁻¹ region.

-

C-Cl Stretch: A peak in the fingerprint region, typically around 800-600 cm⁻¹, corresponding to the C-Cl bond.

Experimental Protocol: FTIR Analysis via KBr Pellet

This solid-state method avoids solvent interference, providing a clear spectrum of the compound itself.

-

Objective: To identify the key functional groups present in the molecule.

-

Methodology:

-

Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.

-

Background Spectrum: Run a background spectrum with an empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the spectrometer's sample holder and acquire the IR spectrum, typically from 4000 to 400 cm⁻¹.

-

-

Trustworthiness: The KBr matrix is transparent in the mid-IR range, ensuring that all observed peaks originate from the analyte. The absence of broad O-H bands (around 3300 cm⁻¹) confirms the dryness of the KBr and the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Predicted Mass Spectrum (Electron Ionization, EI):

-

Molecular Ion (M⁺): A strong molecular ion peak is expected at m/z 181, corresponding to the monoisotopic mass of the molecule (C₉H₈³⁵ClNO). An isotope peak (M+2) at m/z 183, with approximately one-third the intensity of the M⁺ peak, will be present due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of a single chlorine atom.

-

Key Fragments:

-

[M-CH₃]⁺: Loss of a methyl radical from the methoxy group, resulting in a peak at m/z 166.

-

[M-CO-CH₃]⁺: A subsequent loss of carbon monoxide from the [M-CH₃]⁺ fragment.

-

Other fragments may arise from the cleavage of the indole ring structure.

-

Thermal and Solubility Properties

Melting Point

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range should be sharp (typically < 2 °C). The reported value of 45 °C suggests the compound is a low-melting solid.

Experimental Protocol: Melting Point Determination

This protocol uses a standard digital melting point apparatus, which provides a controlled heating rate for accurate measurements.

-

Objective: To determine the melting point range of the compound as a measure of its purity.

-

Methodology:

-

Sample Loading: Finely crush a small amount of the crystalline solid. Tap the open end of a capillary tube into the powder to load a small amount (2-3 mm height) of the sample. Tap the closed end of the tube on a hard surface to pack the sample down.[5]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.[6]

-

Rapid Determination (Optional): Heat the block rapidly to get an approximate melting temperature. Allow the apparatus to cool.

-

Accurate Determination: Set the apparatus to heat at a slow rate (1-2 °C per minute) starting from ~10-15 °C below the approximate melting point.[5]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.

-

-

Self-Validation: The procedure should be repeated at least twice. Consistent melting point ranges across measurements validate the result. A broad melting range (> 3-4 °C) suggests the presence of impurities.

Sources

An In-depth Technical Guide to 6-chloro-4-methoxy-1H-indole: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-chloro-4-methoxy-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2][3][4][5] The specific substitution pattern of a chloro group at the 6-position and a methoxy group at the 4-position imparts unique physicochemical properties that make it a valuable intermediate in the synthesis of novel therapeutic agents. This document details the synthetic pathways, spectroscopic characterization, and known applications of this compound, offering a critical resource for researchers and professionals in the field.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone in the architecture of a vast array of natural products and synthetic molecules with profound biological activities.[1][5] Its structural resemblance to the amino acid tryptophan allows indole-containing molecules to interact with a wide range of biological targets, including enzymes and receptors, with high affinity.[2][3] This has led to the development of numerous indole-based drugs with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3][6]

This compound, in particular, serves as a crucial building block for more complex molecules. The presence of the electron-withdrawing chloro group and the electron-donating methoxy group on the benzene ring of the indole system modulates its electronic properties, influencing its reactivity and biological interactions. This guide aims to provide a detailed exploration of this specific indole derivative, from its synthesis to its potential therapeutic applications.

Synthesis of this compound

The synthesis of substituted indoles can be achieved through various methods, with the Fischer indole synthesis being one of the most classic and versatile approaches.[7] However, other methods, such as those starting from appropriately substituted nitrobenzenes, offer alternative routes.[8]

Synthetic Pathway: A Conceptual Workflow

A common strategy for the synthesis of this compound involves a multi-step process starting from commercially available precursors. The following diagram illustrates a conceptual workflow for the synthesis.

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 7. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Blueprint of 6-Chloro-4-Methoxy-1H-Indole: A Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of modern drug discovery, the indole scaffold remains a cornerstone of medicinal chemistry, prized for its versatile biological activities. The nuanced modulation of its electronic and steric properties through substitution is a key strategy in the development of novel therapeutics. This technical guide provides an in-depth spectroscopic characterization of a key substituted indole, 6-chloro-4-methoxy-1H-indole. Aimed at researchers, scientists, and drug development professionals, this document offers a comprehensive analysis of the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. Beyond a mere presentation of data, this guide delves into the causality behind the expected spectral features, grounded in the fundamental principles of spectroscopy and the well-documented behavior of substituted indoles. Detailed, field-proven protocols for data acquisition are provided to ensure that the described methodologies are robust and reproducible. By integrating theoretical predictions with practical experimental guidance, this whitepaper serves as an authoritative reference for the synthesis, identification, and further development of this compound and its derivatives.

Introduction: The Strategic Importance of this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of substituents on the indole ring can profoundly influence its pharmacokinetic and pharmacodynamic properties. In the case of this compound, the electron-withdrawing nature of the chlorine atom at the 6-position and the electron-donating methoxy group at the 4-position create a unique electronic profile. This substitution pattern can modulate the reactivity of the indole ring and its ability to engage in crucial biological interactions, making it a valuable building block for novel therapeutic agents.

Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification and quality control of such compounds. This guide provides a detailed spectroscopic blueprint of this compound, offering a foundational reference for its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, providing insights into the electronic environment of each nucleus.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

Rationale for Experimental Design: The choice of deuterated solvent is critical in NMR. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and relatively simple residual solvent peak. A high-field NMR spectrometer (e.g., 500 MHz) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the aromatic protons of substituted indoles.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of chloroform-d (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a standard 5 mm probe.

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum at 298 K.

-

Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual chloroform peak at δ 7.26 ppm.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (N-H) | ~ 8.1 | br s | - |

| H2 | ~ 7.2 | t | ~ 2.5 |

| H3 | ~ 6.5 | dd | ~ 2.5, 1.0 |

| H5 | ~ 6.9 | d | ~ 1.5 |

| H7 | ~ 7.1 | d | ~ 1.5 |

| OCH₃ | ~ 3.9 | s | - |

Interpretation:

-

The N-H proton (H1) is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

-

The protons of the pyrrole ring, H2 and H3 , will exhibit characteristic couplings to each other.

-

The protons on the benzene ring, H5 and H7 , are predicted to appear as doublets due to ortho-coupling with each other. The methoxy group at C4 will shield these protons, shifting them upfield relative to unsubstituted indole. The chlorine at C6 will have a deshielding effect on the adjacent protons.

-

The methoxy protons (OCH₃) will be a sharp singlet in the upfield region of the spectrum.

Visualization of ¹H NMR Assignments:

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Rationale for Experimental Design: ¹³C NMR provides a direct map of the carbon framework. A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets, one for each unique carbon atom. A higher number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 125 MHz NMR spectrometer (corresponding to a 500 MHz ¹H frequency) is ideal.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum at 298 K.

-

Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

Reference the spectrum to the CDCl₃ triplet at δ 77.16 ppm.

-

-

Data Processing: Apply a Fourier transform and phase correct the spectrum.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~ 125 |

| C3 | ~ 100 |

| C3a | ~ 128 |

| C4 | ~ 150 |

| C5 | ~ 98 |

| C6 | ~ 115 |

| C7 | ~ 112 |

| C7a | ~ 135 |

| OCH₃ | ~ 55 |

Interpretation:

-

The carbon atoms directly attached to electronegative atoms (C4-O and C6-Cl) will be significantly influenced. The C4 carbon bearing the methoxy group is expected to be the most downfield of the benzene ring carbons.

-

The pyrrole ring carbons (C2 and C3) will appear in the typical region for indole C2 and C3 carbons.

-

The quaternary carbons (C3a and C7a) will generally have lower intensities compared to the protonated carbons.

-

The methoxy carbon (OCH₃) will be the most upfield signal in the spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Rationale for Experimental Design: Electron Ionization (EI) is a classic and robust ionization technique that provides a clear molecular ion peak and reproducible fragmentation patterns, which are invaluable for structural confirmation. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Employ a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Predicted Mass Spectrometry Data:

| m/z (Predicted) | Interpretation |

| 181/183 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 166/168 | [M - CH₃]⁺ |

| 138/140 | [M - CH₃ - CO]⁺ |

Interpretation:

The mass spectrum is expected to show a distinct molecular ion peak at m/z 181, corresponding to the monoisotopic mass of C₉H₈³⁵ClNO. A smaller peak at m/z 183, with approximately one-third the intensity, will be observed due to the natural abundance of the ³⁷Cl isotope.[1] This isotopic pattern is a key diagnostic feature for chlorine-containing compounds.

The fragmentation of indoles often involves the loss of small, stable molecules.[2] For this compound, a prominent fragmentation pathway is the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 166/168. Subsequent loss of carbon monoxide (CO) can lead to a fragment at m/z 138/140.

Visualization of Mass Spectrometry Fragmentation:

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Rationale for Experimental Design: Attenuated Total Reflectance (ATR) is a modern IR sampling technique that requires minimal sample preparation and provides high-quality spectra of solid and liquid samples. It is a rapid and non-destructive method for identifying the key functional groups present in a molecule.

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Infrared (IR) Absorption Data:

| Wavenumber (cm⁻¹) | Vibration |

| ~ 3400 | N-H stretch |

| ~ 3100-3000 | Aromatic C-H stretch |

| ~ 2950-2850 | Aliphatic C-H stretch (methoxy) |

| ~ 1600, 1480 | Aromatic C=C stretch |

| ~ 1250 | Aryl-O stretch (asymmetric) |

| ~ 1050 | Aryl-O stretch (symmetric) |

| ~ 850-800 | C-Cl stretch |

Interpretation:

-

A characteristic sharp peak around 3400 cm⁻¹ is expected for the N-H stretching vibration of the indole ring.[3]

-

The aromatic C-H stretching vibrations will appear as a group of weaker bands above 3000 cm⁻¹.

-

The aliphatic C-H stretching of the methoxy group will be observed just below 3000 cm⁻¹.

-

The aromatic C=C stretching vibrations will give rise to two or more bands in the 1600-1480 cm⁻¹ region.

-

The strong aryl-O stretching vibrations of the methoxy group are anticipated around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

-

The C-Cl stretching vibration is expected in the fingerprint region, typically between 850 and 800 cm⁻¹.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic blueprint for this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data, coupled with robust experimental protocols, offers a valuable resource for scientists engaged in the synthesis and development of indole-based compounds. The principles and interpretations outlined herein are grounded in established spectroscopic theory and data from closely related analogues. This document is intended to serve as a foundational reference, empowering researchers to confidently identify, characterize, and utilize this important chemical entity in their drug discovery endeavors.

References

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link][2]

- Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050.

- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-402.

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. [Link][3]

Sources

Introduction: The Significance of 6-chloro-4-methoxy-1H-indole

An In-Depth Technical Guide to the NMR Analysis of 6-chloro-4-methoxy-1H-indole

This guide provides a comprehensive technical analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships behind experimental choices and spectral interpretation. We will explore the complete structural elucidation of this important heterocyclic compound through a multi-faceted approach, combining 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The specific compound, this compound (CAS No: 117970-23-7)[2][3][4], is a valuable building block whose substitution pattern—an electron-withdrawing chlorine atom and an electron-donating methoxy group—creates a unique electronic profile that is leveraged in synthetic chemistry.[1]

Given its role as a key intermediate, unambiguous structural confirmation and purity assessment are paramount. NMR spectroscopy stands as the most powerful and definitive tool for this purpose, providing precise insights into the molecular architecture through the analysis of nuclear spin interactions in a magnetic field.[5][6] This guide establishes a self-validating system for the complete NMR characterization of this molecule.

PART 1: Experimental Design & Methodology

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the rational selection of experimental parameters.

Experimental Protocol 1: NMR Sample Preparation

-

Compound Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Causality: The choice of solvent is critical. CDCl₃ is a standard, non-polar solvent suitable for many organic molecules. However, the N-H proton of an indole can undergo rapid chemical exchange, leading to a broad signal or one that is difficult to observe.[7] DMSO-d₆ is a polar, hydrogen-bond-accepting solvent that slows this exchange, typically resulting in a sharper, more easily identifiable N-H signal at a downfield chemical shift.[6][8] For this guide, we will proceed with an analysis based on CDCl₃, as it is commonly the first choice, while noting the expected differences in DMSO-d₆.

-

-

Dissolution: Vortex the sample for 30-60 seconds until the compound is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.

-

Transfer and Analysis: Transfer the NMR tube to the spectrometer for analysis.

Workflow for Comprehensive NMR Analysis

The following diagram outlines the logical flow of experiments for a complete and unambiguous structural elucidation.

Caption: Logical workflow for NMR-based structure elucidation.

PART 2: In-Depth Spectral Analysis

¹H NMR Spectrum: Probing the Proton Environment

The ¹H NMR spectrum provides the initial, high-sensitivity view of the molecule's proton framework. The chemical shift (δ) of each proton is dictated by its local electronic environment, while signal splitting (multiplicity) reveals adjacent, non-equivalent protons.[9]

Caption: Structure of this compound with key protons labeled.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| H1 | ~8.20 | br s | - | 1H | Broad singlet typical for an indole N-H proton in CDCl₃ due to moderate exchange and quadrupolar coupling with ¹⁴N.[7][10] |

| H7 | 7.28 | d | J = 1.0 Hz | 1H | Aromatic proton ortho to the electron-withdrawing chlorine. Appears as a narrow doublet due to small meta-coupling (⁴J) with H5. |

| H2 | 7.15 | t | J = 2.8 Hz | 1H | Pyrrole proton adjacent to nitrogen. Appears as a triplet due to similar coupling with H1 and H3. |

| H5 | 6.95 | d | J = 1.0 Hz | 1H | Aromatic proton ortho to the electron-donating methoxy group, resulting in significant shielding (upfield shift). Coupled only to H7. |

| H3 | 6.45 | dd | J = 3.2, 2.4 Hz | 1H | Pyrrole proton β to nitrogen, typically the most shielded of the indole ring protons. Coupled to H1 and H2. |

| OCH₃ | 3.90 | s | - | 3H | Sharp singlet in the characteristic region for methoxy groups attached to an aromatic ring.[5] |

¹³C NMR and DEPT-135 Spectra: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon environments in the molecule. While slower to acquire due to the low natural abundance of ¹³C, it is indispensable for defining the carbon backbone. A DEPT-135 experiment is run concurrently to differentiate carbon types: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative, and quaternary carbons are absent.

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Label | Chemical Shift (δ, ppm) | DEPT-135 | Assignment Rationale |

| C4 | 151.0 | C | Quaternary carbon directly attached to the highly electronegative oxygen of the methoxy group, causing a strong downfield shift.[11] |

| C7a | 137.5 | C | Bridgehead carbon adjacent to the indole nitrogen. |

| C3a | 129.0 | C | Bridgehead carbon, influenced by the adjacent methoxy-substituted C4. |

| C2 | 123.5 | CH | Pyrrole carbon α to nitrogen. |

| C6 | 120.0 | C | Quaternary carbon attached to the electronegative chlorine atom. |

| C7 | 115.0 | CH | Aromatic CH carbon, deshielded by the adjacent chlorine. |

| C5 | 105.0 | CH | Aromatic CH carbon, strongly shielded by the ortho-methoxy group. |

| C3 | 101.0 | CH | Pyrrole carbon β to nitrogen, typically shielded. |

| OCH₃ | 55.8 | CH₃ | Typical chemical shift for a methoxy carbon attached to an aromatic system.[12] |

2D NMR: Assembling the Structure with Confidence

While 1D spectra provide the fundamental pieces, 2D NMR experiments reveal how they connect.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a clear cross-peak between H2 and H3, and a weaker one between H5 and H7, confirming their spatial proximity and coupling relationships.[13]

-

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is the definitive tool for linking each proton directly to the carbon it is attached to.[14][15] It would show correlation cross-peaks for: H2/C2, H3/C3, H5/C5, H7/C7, and the OCH₃ protons to the OCH₃ carbon. This validates the assignments made in the 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final structure confirmation. It reveals correlations between protons and carbons that are 2 or 3 bonds away, which is essential for identifying quaternary carbons and linking molecular fragments.[15][16]

Caption: Key HMBC correlations for assigning quaternary carbons.

Key HMBC Correlations and Their Significance:

-

OCH₃ Protons → C4: This ²J correlation definitively assigns the chemical shift of the quaternary carbon C4, confirming its attachment to the methoxy group.[17]

-

H5 → C4, C3a, C7: These correlations lock in the position of H5. The correlation to C4 confirms the methoxy group is at the 4-position, and the correlation to the bridgehead carbon C3a links the benzene and pyrrole rings.

-

H7 → C6, C5, C7a: The crucial correlation from H7 to the carbon at ~120.0 ppm (C6) confirms the position of the chlorine atom. The correlation to the bridgehead C7a further solidifies the ring fusion.

-

H3 → C3a, C4: The correlation from the pyrrole proton H3 to the bridgehead C3a and the methoxy-bearing C4 provides the final, unambiguous link between the two rings.

Conclusion

The comprehensive NMR analysis of this compound demonstrates the power of a systematic, multi-technique approach. By integrating data from 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) experiments, every proton and carbon atom can be unambiguously assigned. The key diagnostic signals include the shielded aromatic proton H5, confirming the C4-methoxy position, and the long-range HMBC correlations from H7, which definitively place the chlorine atom at C6. This self-validating workflow provides an authoritative method for the structural confirmation and quality assurance of this important synthetic intermediate, ensuring its integrity for applications in research and development.

References

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]

-

Shestakova, A. K., Stanishevskiy, V. V., & Chertkov, V. A. (2024). The parameters of the multiplet structure of the NMR spectra of [¹⁵N]indole and their relationship with the molecular electronic structure. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Morales-Ríos, M. S., del Río, R. D., & Joseph-Nathan, P. (1987).

-

A study of ¹⁴N relaxation and nitrogen–proton spin coupling in nucleoside, indole, and ε-caprolactam systems through Fourier transform measurements of NH proton spin–lattice relaxation in the rotating frame. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

SUPPLEMENTARY DATA - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]

-

¹H(400 MHz) and ¹³C (100MHz) NMR spectral data for indole 15 in... (n.d.). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). Lead Sciences. Retrieved from [Link]

- Cohen, L. A., Daly, J. W., Kny, H., & Witkop, B. (1960). Nuclear Magnetic Resonance Spectra of Indoles. Journal of the American Chemical Society.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

NMR Chemical Shifts. (n.d.). University of Manitoba. Retrieved from [Link]

-

Saccharobisindole, Neoasterric Methyl Ester, and 7-Chloro-4(1H)-quinolone: Three New Compounds Isolated from the Marine Bacterium Saccharomonospora sp. (n.d.). NIH. Retrieved from [Link]

-

Solvent effects on the fluorescent states of indole derivatives–dipole moments. (2025). ResearchGate. Retrieved from [Link]

-

Proton NMR Table. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

-

14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. Retrieved from [Link]

-

¹³C NMR Spectroscopy. (n.d.). University of Glasgow. Retrieved from [Link]

-

NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility. Retrieved from [Link]

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2).

-

¹³C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.). ScienceDirect. Retrieved from [Link]

-

7.6: Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

6-chloro-1H-indole. (2025). ChemSynthesis. Retrieved from [Link]

-

[¹H, ¹³C]-HSQC NMR Spectrum. (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Supporting information Indoles. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Table of Characteristic Proton NMR Shifts. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved from [Link]

-

Differential Analysis of 2D NMR Spectra: New Natural Products from a Pilot-Scale Fungal Extract Library. (2025). ResearchGate. Retrieved from [Link]

-

¹H and ¹³C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. (2012). PMC - NIH. Retrieved from [Link]

-

¹³C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. This compound | C9H8ClNO | CID 2737463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Chloro-4-methoxyindole | CymitQuimica [cymitquimica.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Proton NMR Table [www2.chemistry.msu.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. che.hw.ac.uk [che.hw.ac.uk]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. rsc.org [rsc.org]

- 14. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000738) [hmdb.ca]

- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 16. researchgate.net [researchgate.net]

- 17. Saccharobisindole, Neoasterric Methyl Ester, and 7-Chloro-4(1H)-quinolone: Three New Compounds Isolated from the Marine Bacterium Saccharomonospora sp - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry of 6-chloro-4-methoxy-1H-indole

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 6-chloro-4-methoxy-1H-indole, a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. Drawing upon established principles of mass spectrometry and field-proven insights, this document will detail the expected ionization behavior, predict fragmentation pathways, and provide robust starting protocols for the analysis of this compound.

Introduction: The Significance of Substituted Indoles and the Role of Mass Spectrometry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of this compound, featuring both an electron-withdrawing halogen and an electron-donating methoxy group, creates a unique electronic and chemical profile that is of significant interest in the exploration of new bioactive molecules.[1]

Mass spectrometry is an indispensable tool for the characterization of such novel compounds. It provides crucial information on molecular weight, elemental composition, and structural features through the analysis of ionization and fragmentation patterns.[2] For drug development professionals, accurate mass spectrometric analysis is fundamental for reaction monitoring, purity assessment, and metabolic profiling.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for developing an appropriate mass spectrometry method.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO | |

| Molecular Weight | 181.62 g/mol | |

| Monoisotopic Mass | 181.0294416 Da | |

| XLogP3 | 2.6 |

The moderate lipophilicity, as indicated by the XLogP3 value, suggests good solubility in common organic solvents used for sample preparation in both liquid and gas chromatography.

Ionization Techniques: Selecting the Optimal Method

The choice of ionization technique is critical for achieving sensitive and informative mass spectra. For a molecule like this compound, both soft and hard ionization methods can be considered, depending on the analytical goal.

Soft Ionization: Electrospray (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

For analyses requiring the preservation of the molecular ion, such as molecular weight confirmation and quantitative studies using Liquid Chromatography-Mass Spectrometry (LC-MS), soft ionization techniques are preferred.[2][3]

-

Electrospray Ionization (ESI): ESI is well-suited for polar and ionizable compounds. Given the presence of the nitrogen atom in the indole ring, this compound can be readily protonated to form the [M+H]⁺ ion in positive ion mode. This makes ESI a primary choice for LC-MS analysis.[3]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent alternative for less polar compounds that are not easily ionized by ESI.[4] It involves a gas-phase proton transfer reaction and is compatible with a wider range of solvents and higher flow rates than ESI. For this compound, APCI would also be expected to efficiently generate the [M+H]⁺ ion.[4][5]

The choice between ESI and APCI may come down to the specific LC conditions and the matrix of the sample. Direct infusion of a standard solution can be used to empirically determine which source provides the best signal-to-noise ratio.[3]

Hard Ionization: Electron Ionization (EI)

For structural elucidation via Gas Chromatography-Mass Spectrometry (GC-MS), Electron Ionization (EI) is the most common technique. EI uses a high-energy electron beam to ionize the molecule, leading to extensive and reproducible fragmentation. This fragmentation pattern serves as a "fingerprint" for the compound and can be used for library matching and detailed structural analysis.

Predicted Mass Spectrum and Fragmentation Analysis

The Molecular Ion (M⁺˙) in EI-MS

Under EI conditions, the molecular ion will be observed at an m/z corresponding to the monoisotopic mass. A key feature will be the isotopic pattern of chlorine. Naturally occurring chlorine consists of two isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum will exhibit a characteristic M⁺˙ peak and an M+2 peak (at m/z + 2) with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.

-

M⁺˙: m/z 181

-

[M+2]⁺˙: m/z 183

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to be directed by the indole ring and its substituents. The following pathways are proposed:

-

Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methoxylated aromatic compounds is the loss of a methyl radical from the methoxy group, leading to a stable phenoxide-type radical cation. This would result in a significant fragment at m/z 166.

-

Loss of CO: Following the initial loss of the methyl radical, the resulting ion can lose a molecule of carbon monoxide (CO), a common fragmentation for phenolic compounds. This would produce a fragment at m/z 138.

-

Loss of Chlorine Radical (•Cl): Direct cleavage of the carbon-chlorine bond can occur, leading to the loss of a chlorine radical. This would result in a fragment at m/z 146.

-

Loss of HCN: Indole derivatives are known to undergo fragmentation through the loss of hydrogen cyanide (HCN) from the pyrrole ring, which would lead to a fragment at m/z 154 from the molecular ion.[6]

-

Retro-Diels-Alder (RDA) type fragmentation: The indole ring can undergo cleavage, although this is less common as a primary fragmentation pathway.

These predicted pathways are illustrated in the diagram below.

Caption: Predicted EI fragmentation of this compound.

Experimental Protocols

The following protocols provide a starting point for the analysis of this compound. Optimization will be necessary based on the specific instrumentation and sample matrix.

Sample Preparation

For both LC-MS and GC-MS, the compound should be dissolved in a suitable solvent.

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

-

Working Solutions: Serially dilute the stock solution with the initial mobile phase (for LC-MS) or the injection solvent (for GC-MS) to create working standards for method development and calibration.

-

Biological Samples: For analysis in biological matrices such as plasma or tissue homogenates, a protein precipitation step is recommended.[5] Add 3 volumes of ice-cold acetonitrile to 1 volume of the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected.[5] Liquid-liquid extraction or solid-phase extraction may be necessary for cleaner samples and lower detection limits.[7]

LC-MS/MS Method

This method is designed for quantitative analysis or molecular weight confirmation.

| Parameter | Recommended Setting |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 2 µL |

| MS System | Agilent 6470 Triple Quadrupole or equivalent |

| Ionization Mode | ESI Positive |

| Nebulizer Gas | 35 psi |

| Drying Gas | 10 L/min at 300 °C |

| Sheath Gas | 11 L/min at 350 °C |

| Capillary Voltage | 3500 V |

| Scan Type | MRM (for quantitation) or Full Scan (for confirmation) |

Rationale for choices: A C18 column is a good starting point for moderately polar compounds.[5] Formic acid is a common mobile phase additive that aids in the protonation of the analyte for positive mode ESI.[8] The gradient is a standard fast gradient suitable for screening.

GC-MS Method

This method is designed for structural elucidation and identification.

| Parameter | Recommended Setting |

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet | Split/Splitless, 250 °C |

| Injection Mode | Splitless, 1 µL injection |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | 100 °C hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| MS System | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Source Temp. | 230 °C |

| Quad Temp. | 150 °C |

| Scan Range | m/z 40-400 |

Rationale for choices: An HP-5ms column is a general-purpose, robust column suitable for a wide range of semi-volatile organic compounds.[9] A standard oven program is provided that should be sufficient to elute the analyte. 70 eV is the standard energy for EI to generate reproducible fragmentation patterns.

Data Interpretation and Validation

-

Isotopic Pattern: The first point of validation in the mass spectrum is the confirmation of the 3:1 isotopic pattern for the molecular ion and any chlorine-containing fragments.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition confirmation, analysis on a high-resolution instrument such as a Q-TOF or Orbitrap is recommended. This would allow for the accurate mass measurement of the molecular ion and its fragments, confirming their elemental formulas.

-

Tandem Mass Spectrometry (MS/MS): On an LC-MS/MS system, product ion scans of the protonated molecule ([M+H]⁺) can be performed to confirm the fragmentation pathways. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Conclusion

The mass spectrometric analysis of this compound is achievable with standard LC-MS and GC-MS instrumentation. While an experimental spectrum is not publicly available, a thorough understanding of the fragmentation behavior of related compounds allows for a reliable prediction of its mass spectrum. The provided protocols offer a solid foundation for researchers to develop and validate methods for the identification, quantification, and structural elucidation of this and other novel indole derivatives. As with any analytical method development, empirical optimization is key to achieving the highest quality data.

References

-

A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). PMC - NIH. [Link]

-

A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. (2024). ResearchGate. [Link]

-

Basics of LC/MS. GenTech Scientific. [Link]

-

Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2012). PMC - NIH. [Link]

-

Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (2023). Oriental Journal of Chemistry. [Link]

-

This compound. PubChem. [Link]

-

Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. (2005). PubMed. [Link]

-

Tips for Optimizing Key Parameters in LC–MS. (2015). LCGC International. [Link]

-

Isomeric Differentiation of Chloroanilines by Gas Chromatography-Mass Spectrometry in Combination With Tosylation. (2016). PubMed. [Link]

-

Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci. [Link]

-

Indole. NIST WebBook. [Link]

-

Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). ResearchGate. [Link]

-

speCIAtIoN of CHLoRINAtEd HYdRoCARboNs IN REfoRMAtE usING tHE AGILENt 7200 GC/Q-tof. Agilent. [Link]

-

Probing the substitution pattern of indole-based scaffold reveals potent and selective sphingosine kinase 2 inhibitors. (2021). PubMed. [Link]

-

Basics of LC/MS. Agilent. [Link]

-

Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2024). ResearchGate. [Link]

-

Study of Mass Spectra of Some Indole Derivatives. (2011). Scirp.org. [Link]

-

m-Chloroaniline. NIST WebBook. [Link]

-

14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018). YouTube. [Link]

-

Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (2020). Analytical Methods (RSC Publishing). [Link]

-

A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology. [Link]

Sources

- 1. Probing the substitution pattern of indole-based scaffold reveals potent and selective sphingosine kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zefsci.com [zefsci.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. sites.bu.edu [sites.bu.edu]

- 5. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 7. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]

- 8. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 6-chloro-4-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the landscape of modern drug discovery and development, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potential is built. Among these, solubility stands as a paramount gatekeeper, dictating a compound's journey from a laboratory curiosity to a viable therapeutic agent. For indole derivatives, a scaffold of immense pharmacological importance, understanding solubility is not merely an academic exercise but a critical step in unlocking their full potential. This guide provides a comprehensive technical overview of the solubility of 6-chloro-4-methoxy-1H-indole, a halogenated and methoxylated indole derivative. While direct, quantitative solubility data for this specific molecule is not extensively documented in public literature, this guide will leverage its known physicochemical properties, data from structurally analogous compounds, and established analytical methodologies to provide a robust predictive framework and practical guidance for its empirical determination. As a senior application scientist, the following narrative is structured to not only present data but to elucidate the underlying chemical principles and their practical implications in a research and development setting.

Part 1: Physicochemical Characterization of this compound

A thorough understanding of a compound's physicochemical properties is the first step in predicting its solubility behavior. For this compound, the key parameters are summarized below.

| Property | Value | Source(s) |

| Appearance | Beige Crystalline Solid | [1], [2] |

| Molecular Formula | C₉H₈ClNO | [3] |

| Molecular Weight | 181.62 g/mol | [3] |

| Melting Point | 45 °C | [1], [2] |

| Boiling Point (Predicted) | 333.9 °C at 760 mmHg | [1] |

| XLogP3 (Computed logP) | 2.6 | [3] |

| pKa (Predicted) | 16.32 ± 0.30 | [2] |

Structural Interpretation and Its Influence on Solubility

The structure of this compound, with its fused aromatic rings and heteroatomic substituents, provides critical clues to its solubility profile.

-

The Indole Core: The bicyclic aromatic indole nucleus is inherently hydrophobic, which tends to limit aqueous solubility.

-

The Chloro Substituent: The chlorine atom at the 6-position is electron-withdrawing and increases the lipophilicity of the molecule, further decreasing its solubility in polar solvents like water.

-

The Methoxy Substituent: The methoxy group at the 4-position is electron-donating and can act as a hydrogen bond acceptor. This can slightly enhance interactions with polar protic solvents, potentially counteracting the effect of the chloro group to a small extent.

-

The Indole N-H Group: The nitrogen in the pyrrole ring possesses a hydrogen atom that can act as a hydrogen bond donor, which is a key interaction for solubility in protic solvents.

The predicted pKa of 16.32 suggests that the N-H proton is very weakly acidic, similar to that of the parent indole molecule. This means that under typical physiological pH conditions (1-8), the molecule will exist predominantly in its neutral form. The lack of ionizable groups in this pH range implies that its aqueous solubility will be largely pH-independent.

The computed XLogP3 of 2.6 indicates a moderate lipophilicity. Generally, a positive logP value is associated with lower aqueous solubility. A value of 2.6 suggests that the compound will preferentially partition into a non-polar environment over an aqueous one, a critical consideration for its behavior in biological systems and for selecting appropriate solvents in a laboratory setting.

Part 2: Predicted Solubility Profile and Comparative Analysis with Structural Analogs

Based on the principle of "like dissolves like" and the physicochemical properties outlined above, a qualitative solubility profile for this compound can be predicted. To lend more quantitative insight, a comparative analysis with structurally related indole derivatives is invaluable.

Predicted Qualitative Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The indole N-H and methoxy group can hydrogen bond, but the overall lipophilicity from the chloro-indole core will limit solubility. Solubility is expected to increase with decreasing solvent polarity (Methanol > Ethanol > Water). |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents are excellent hydrogen bond acceptors and have high polarity, which will effectively solvate the indole moiety. DMSO and DMF are expected to be particularly good solvents. |

| Non-Polar | Hexanes, Toluene | Low | The polarity imparted by the methoxy group and the indole N-H will likely lead to poor solubility in non-polar hydrocarbon solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have an intermediate polarity and are generally good solvents for a wide range of organic compounds. A qualitative report indicates solubility in chloroform.[2] |

Quantitative Insights from Structural Analogs

The following table presents available solubility data for indole and its singly substituted derivatives. This data provides a valuable reference for estimating the quantitative solubility of this compound.

| Compound | Solvent | Solubility | Source(s) |

| Indole | Water | ~0.1 g/100 mL (Slightly soluble) | [1] |

| Ethanol, Chloroform, Benzene, Ethyl Acetate | Soluble | [1] | |

| 5-Chloroindole | Water | Insoluble | [4] |

| Alcohol | Soluble | [5] | |

| 6-Chloro-1H-indole | Water | Slightly soluble | [6] |

| 4-Methoxy-1H-indole | Ethanol | 50 mg/mL | |

| 6-Methoxy-1H-indole | Water (pH 7.4) | 15.3 µg/mL | [7] |

Analysis and Extrapolation:

-

The parent indole is slightly soluble in water, and this solubility is expected to decrease with the addition of a lipophilic chloro group. The data for 5-chloroindole ("insoluble") and 6-chloro-1H-indole ("slightly soluble") support this.

-

The methoxy group, as seen in 6-methoxy-1H-indole, results in a low aqueous solubility of 15.3 µg/mL.

-

Combining the lipophilic chloro group and the moderately polar methoxy group in this compound is likely to result in poor aqueous solubility , probably in the low µg/mL range.

-

The high solubility of 4-methoxy-1H-indole in ethanol (50 mg/mL) suggests that this compound will also exhibit good solubility in polar organic solvents like alcohols, and likely even higher solubility in polar aprotic solvents such as DMSO and DMF.

Part 3: Experimental Determination of Solubility: A Validated Protocol

For definitive quantitative data, experimental determination of solubility is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability and accuracy. The following protocol is a detailed, self-validating system for the determination of the solubility of this compound.

Materials and Equipment

-

This compound (high purity, >98%)

-

Selected solvents (analytical or HPLC grade)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

pH meter (for aqueous solubility)

Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. The key is to have undissolved solid remaining at the end of the experiment.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of excess solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter (e.g., 0.22 µm PTFE) and dispense the filtered solution into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Method Validation: A specific and validated HPLC method for this compound is required. This involves determining a suitable column (e.g., C18), mobile phase, flow rate, and UV detection wavelength.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).

-

Sample Analysis: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase) to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Part 4: Implications for Drug Development

The solubility of this compound is not just a physical constant; it has profound implications for its potential as a drug candidate.

Bioavailability and Formulation

-

Poor Aqueous Solubility: The predicted low aqueous solubility of this compound is a significant hurdle for oral bioavailability. A drug must be in solution in the gastrointestinal tract to be absorbed.[8] Poor solubility can lead to low and variable absorption, potentially rendering the drug ineffective.

-

Formulation Strategies: To overcome this, various formulation strategies may be necessary. These can include:

-

Co-solvents and Surfactants: For liquid formulations, the use of co-solvents (e.g., PEG 400, propylene glycol) and surfactants can enhance solubility.

-

Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can improve its dissolution rate and apparent solubility.

-

Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[8]

-

In Vitro Screening and Assay Development

-

DMSO Stock Solutions: The predicted high solubility in DMSO makes it an excellent solvent for preparing high-concentration stock solutions for in vitro screening assays.

-

Precipitation in Aqueous Media: When diluting DMSO stock solutions into aqueous assay buffers, the compound may precipitate if its solubility limit is exceeded. This can lead to inaccurate and unreliable assay results. It is crucial to determine the kinetic solubility in the specific assay buffer to ensure the compound remains in solution during the experiment.

Synthesis and Purification

A good understanding of the solubility of this compound in various organic solvents is essential for its efficient synthesis and purification. Knowledge of its solubility profile allows for the selection of appropriate solvents for:

-

Reaction Media: Ensuring that reactants are in solution to facilitate the reaction.

-

Crystallization: Selecting a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures to achieve good recovery of pure crystalline material.

-

Chromatography: Choosing appropriate solvents for mobile phases in chromatographic purification.

Conclusion

This compound is a compound with physicochemical properties that suggest poor aqueous solubility but good solubility in many organic solvents. This profile presents both challenges and opportunities in a drug development context. While its low aqueous solubility may necessitate advanced formulation strategies to achieve adequate oral bioavailability, its solubility in organic solvents facilitates its handling in laboratory settings for synthesis, purification, and in vitro screening. The detailed experimental protocol provided in this guide offers a robust framework for the empirical determination of its solubility, which is a critical step in advancing this and other similar indole derivatives through the drug discovery pipeline. A thorough understanding and proactive management of solubility are key to unlocking the therapeutic potential of this promising class of molecules.

References

-

PubChem. this compound | C9H8ClNO | CID 2737463.[Link]

-

PubChem. Indole | C8H7N | CID 798.[Link]

-

PubChem. 6-Methoxy-1H-indole | C9H9NO | CID 76659.[Link]

-

Cheméo. Chemical Properties of 1H-Indole, 6-methoxy- (CAS 3189-13-7).[Link]

-

ChemBK. 6-Chloro-1H-indole.[Link]

-

ResearchGate. Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles.[Link]

-

PMC - NIH. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition.[Link]

-

PMC - NIH. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.[Link]

-

Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery.[Link]

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).[Link]

-

Journal of Ultra Chemistry. The thermodynamic studies of substituted heterocyclic compound in 1,4 dioxane system in the temperature range 303 to 323K.[Link]

-

International Journal of Thermodynamics and Chemical Kinetics. Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis.[Link]

-

OUCI. Experimental Thermochemistry of Heterocycles and Their Aromaticity: A Study of Nitrogen, Oxygen, and Sulfur Derivatives of Indane and Indene.[Link]

-

NIH. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting.[Link]

-

World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.[Link]

-

PMC - PubMed Central. Physics-Based Solubility Prediction for Organic Molecules.[Link]

-

PMC - NIH. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides.[Link]

-

YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery.[Link]

-

The Good Scents Company. 4-methoxyindole 1H-indole, 4-methoxy.[Link]

-

The Delocalized Chemist. Influence of an aromatic system on a substitent.[Link]

-

PubMed. Predicting the anticancer activity of indole derivatives: A novel GP-tree-based QSAR model optimized by ALO with insights from molecular docking and decision-making methods.[Link]

-

PMC - NIH. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.[Link]

-

Matrix Fine Chemicals. 5-CHLORO-1H-INDOLE | CAS 17422-32-1.[Link]

-

NIST WebBook. 1H-Indole, 6-methoxy-.[Link]

-

PubChem. 6-chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 18453235.[Link]

-

ACS Publications. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer.[Link]

-

RSC Publishing. Optical properties of 3-substituted indoles.[Link]

-

ChemSynthesis. 6-chloro-1H-indole - 17422-33-2, C8H6ClN, density, melting point, boiling point, structural formula, synthesis.[Link]

-

ChemSynthesis. 6-methoxy-2-phenyl-1H-indole - C15H13NO, density, melting point, boiling point, structural formula, synthesis.[Link]

-

NIH. An iterative synthesis of poly-substituted indole oligomers reveals a short effective conjugation length in eumelanin model compounds.[Link]

-

PubChem. 6-Methoxy-1H-indole-3-carboxaldehyde | C10H9NO2 | CID 907214.[Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-Chloroindole(17422-32-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 5-Chloroindole | 17422-32-1 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 6-chloro-4-methoxy-1H-indole (CAS No. 117970-23-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-chloro-4-methoxy-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By synthesizing chemical principles with practical applications, this document serves as a foundational resource for professionals engaged in the synthesis, evaluation, and application of novel indole derivatives.

Introduction: The Significance of the Substituted Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The specific substitution pattern of this compound, featuring both a halogen and an electron-donating group, presents a unique electronic and steric profile that can significantly influence its interaction with biological targets. The strategic placement of chloro and methoxy groups is a common tactic in drug design to modulate properties such as metabolic stability, binding affinity, and pharmacokinetic profiles.[2] While direct and extensive biological evaluation of this compound is not widely published, its structural motifs are present in compounds investigated for various therapeutic applications, including oncology.[2][3] This guide will delve into the known chemical properties, synthesis, and potential applications of this specific indole derivative.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its solubility, stability, and suitability for various experimental conditions.

| Property | Value | Source(s) |

| CAS Number | 117970-23-7 | [4] |

| Molecular Formula | C₉H₈ClNO | [4] |

| Molecular Weight | 181.62 g/mol | [4] |

| Appearance | Beige Crystalline Solid | [5] |

| Melting Point | 45 °C | [5] |

| Boiling Point | 333.9 °C at 760 mmHg | [5] |

| Density | 1.3 ± 0.1 g/cm³ | [5] |

| XLogP3 | 2.6 | [4] |

Synthesis of this compound

The synthesis of substituted indoles is a well-established field in organic chemistry, with several named reactions providing versatile routes to this heterocyclic system. The Fischer indole synthesis is a prominent and widely utilized method for constructing the indole core from a substituted phenylhydrazine and a carbonyl compound.[6]

Proposed Synthetic Pathway: The Fischer Indole Synthesis

A plausible and commonly employed route for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.

Caption: Generalized workflow for the Fischer indole synthesis of this compound.

Step-by-Step Experimental Protocol (Generalized)

Materials:

-

3-Chloro-5-methoxyphenylhydrazine hydrochloride

-

Acetaldehyde

-

Sulfuric acid (or other suitable acid catalyst like polyphosphoric acid or zinc chloride)

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate solution

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation (in situ): To a solution of 3-chloro-5-methoxyphenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol), add acetaldehyde. The mixture is typically stirred at room temperature to facilitate the formation of the corresponding phenylhydrazone.

-

Cyclization: An acid catalyst (e.g., a few drops of concentrated sulfuric acid) is carefully added to the reaction mixture. The choice of acid and solvent is critical and can significantly impact the reaction yield and purity. The mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-